Welcome to the BenchChem Online Store!
molecular formula C5H4Cl2N2 B170879 2,5-Dichloro-3-methylpyrazine CAS No. 107378-41-6

2,5-Dichloro-3-methylpyrazine

Cat. No. B170879
M. Wt: 163 g/mol
InChI Key: YAZQZUDHCRIFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06844341B2

Procedure details

A mixture of 3,6-dichloro-5-methylpyrazine (5 g, 30.7 mmol) in ethanolic ammonia solution (50 ml) was heated for 8 hours in a high-pressure cell at 135° C. The solvent was then removed by evaporation and the residue dissolved in chloroform (40 ml). The organic solution was washed with water (2×25 ml) dried (MgSO4) and the volatiles removed by evaporation. The crude solid was semi-purified by column chromatography on silica gel eluting with dichloromethane/methanol (95:5) to the title compound (1.3 g, 31%) as a 10:17 mixture with its regioisomer. NMR: 2.06 (s, 3H), 2.18 (s, 3H), 6.2 (br s, 4H), 6.74 (s, 1H), 7.26 (s, 1H); m/z: 143 [MH]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[N:4][C:5]([Cl:9])=[C:6]([CH3:8])[N:7]=1.[NH3:10]>>[NH2:10][C:2]1[CH:3]=[N:4][C:5]([Cl:9])=[C:6]([CH3:8])[N:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=NC(=C(N1)C)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in chloroform (40 ml)
WASH
Type
WASH
Details
The organic solution was washed with water (2×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the volatiles removed by evaporation

Outcomes

Product
Name
Type
Smiles
NC=1C=NC(=C(N1)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.